![molecular formula C24H31ClN3O5P B14762896 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid is a complex organic compound that features a quinoline moiety and a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent.
Introduction of the tert-butylamino group: This step involves the alkylation of the intermediate with tert-butylamine under basic conditions.
Coupling with the tetrahydronaphthalene structure: This can be done through a nucleophilic substitution reaction, where the quinoline derivative reacts with a halogenated tetrahydronaphthalene compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroquinoline position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the tert-butylamino group.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to the presence of the chloroquinoline moiety, which is known for its antimalarial properties.
Pharmacology: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its complex structure.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with a hydroxyl group on the quinoline ring.
Quinacrine: A compound with antiprotozoal and antimalarial properties.
Uniqueness
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of the tetrahydronaphthalene structure, which may confer additional pharmacological properties and enhance its interaction with molecular targets compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H31ClN3O5P |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H28ClN3O.H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);(H3,1,2,3,4) |
InChI Key |
DEHBUOITEHRVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


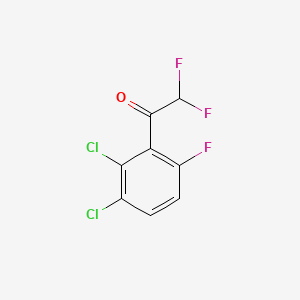

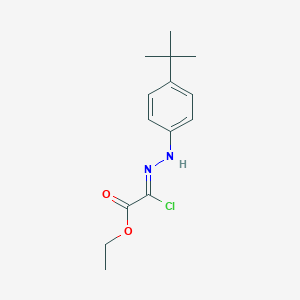
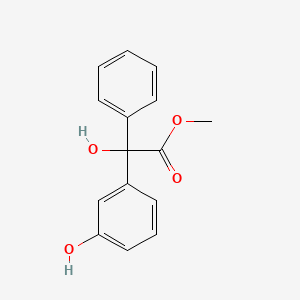
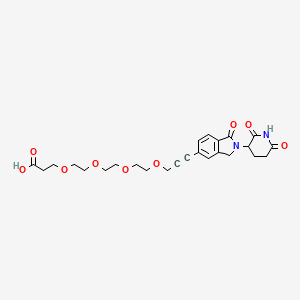
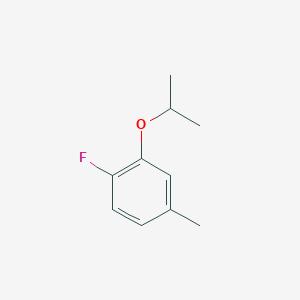
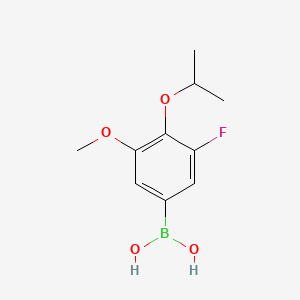
![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
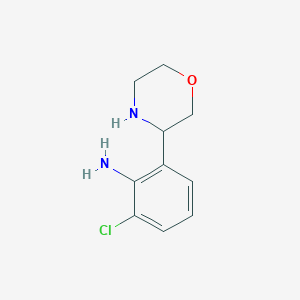
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

